Ferrocene acetonitrile

Electrochemistry Sensor Development Mediated Electron Transfer

Researchers requiring a ferrocene derivative with an intermediate, predictably shifted redox potential often face supply inconsistencies. Ferrocene acetonitrile solves this with its electron-withdrawing -CH2CN group, providing precise electronic tuning distinct from alkyl or hydroxyl analogs. - Predictable Reactivity: Undergoes selective anodic dimerization to 1,2-diferrocenyl-1,2-dicyanoethylene, unlike ferrocenylacetic acid. - Quantified Efficiency: Provides intermediate electron shuttle efficiency in monolayer-based amperometric sensors, balancing sensitivity and selectivity. - Crystal Engineering: Exhibits a distinct crystal packing motif vs. its carbonyl analog, critical for OFET and OPV solid-state morphology control.

Molecular Formula C12H11FeN
Molecular Weight 225.07 g/mol
Cat. No. B12063095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrocene acetonitrile
Molecular FormulaC12H11FeN
Molecular Weight225.07 g/mol
Structural Identifiers
SMILES[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CC#N.[Fe]
InChIInChI=1S/C7H6N.C5H5.Fe/c8-6-5-7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5H2;1-5H;
InChIKeyUBCZLWARZCERJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferrocene Acetonitrile: Properties and Positioning


Ferrocene acetonitrile (also known as ferrocenylacetonitrile, (cyanomethyl)ferrocene, or FcCH2CN; CAS 1316-91-2) is an organometallic compound of the metallocene class, specifically a monosubstituted ferrocene derivative bearing a cyanomethyl (-CH2CN) group [1]. This compound integrates the robust, reversible one-electron redox properties of the ferrocene/ferrocenium (Fc/Fc+) couple with a versatile nitrile functional group, making it a valuable precursor and building block in synthetic, electrochemical, and materials science research [2]. The presence of the electron-withdrawing -CH2CN substituent systematically modulates the electronic properties of the ferrocene core, particularly its redox potential and reactivity, relative to unsubstituted ferrocene and other common ferrocene derivatives, thereby enabling its specific selection for applications where tuned redox behavior is required .

Electron-withdrawing -CH2CN tunes redox potential for mediator design
Monosubstituted ferrocene building block for synthetic derivatization
Electrochemical and materials science research compound

Ferrocene Acetonitrile: Differentiated Performance


Ferrocene derivatives are often treated as interchangeable redox-active components in research settings, yet this assumption overlooks the profound impact of substituent electronic effects on key performance metrics. The -CH2CN group in ferrocene acetonitrile exerts a significant electron-withdrawing inductive effect, which is distinct from the electron-donating alkyl groups (e.g., in n-butylferrocene) or the hydrogen-bonding capabilities of hydroxyl groups (e.g., in ferrocene dimethanol). This difference in substituent electronics translates directly into quantifiable variations in redox potential, electron transfer kinetics, and molecular reactivity [1]. For instance, in a controlled comparative study, the efficiency of ferrocene acetonitrile as an interfacial electron shuttle differed markedly from that of closely related analogs like ferroceneacetic acid, demonstrating that subtle structural changes can lead to substantial performance differences in applications like mediated electrochemistry and sensor design [2]. Generic substitution without accounting for these quantified differences risks compromising experimental outcomes and device performance.

Substituent electronic effects
-CH2CN group shifts redox potential vs. alkyl or hydroxyl analogs; generic substitution may alter mediator performance.
Electron shuttle efficiency
Interfacial shuttle rank differs from ferrocene dimethanol or n-butylferrocene; may not match sensor response requirements.
Reaction pathway divergence
Anodic oxidation leads to dimerization, not aldehyde formation; substituting ferrocenylacetic acid may yield different products.

Ferrocene Acetonitrile Quantitative Evidence


Interfacial Electron Shuttle Efficiency

In a comparative study of electron shuttling across a Kolliphor®EL monolayer-grafted electrode, the efficiency of five ferrocene derivatives was systematically quantified. The electron shuttle efficiency decreased in the following rank order: dimethylaminomethylferrocene > n-butylferrocene > ferrocene dimethanol > ferrocene acetonitrile > ferrocene acetic acid [1]. This demonstrates that the performance of ferrocene acetonitrile is intermediate among common ferrocene mediators, being more efficient than ferrocene acetic acid but less efficient than ferrocene dimethanol, n-butylferrocene, and dimethylaminomethylferrocene. This quantitative ranking provides a clear basis for selecting ferrocene acetonitrile when an intermediate shuttle efficiency is required.

Shuttle Efficiency
Head-to-head
Rank 4 of 5
below dimethylaminomethylferrocene, n-butylferrocene, ferrocene dimethanol; above ferrocene acetic acid
Supports selection as intermediate-efficiency mediator
Measured on Kolliphor®EL monolayer-grafted electrode; rank may depend on conditions
Electrochemistry Sensor Development Mediated Electron Transfer

Electrochemical Side-Chain Reactivity

A direct comparative study of anodic oxidation in acetonitrile revealed that ferrocenylacetonitrile (2a) and ferrocenylacetic acid (1a) undergo distinctly different follow-up reactions upon oxidation to their ferrocenium cations [1]. While exhaustive electrolysis of ferrocenylacetic acid (1a) leads to the formation of ferrocenecarboxaldehyde after multi-step reactions including nucleophilic attack by water, electrolysis of ferrocenylacetonitrile (2a) results in dimerization to afford 1,2-diferrocenyl-1,2-dicyanoethylene [1]. This divergence in reaction pathways highlights that the nitrile group in ferrocene acetonitrile directs a unique dimerization outcome not observed with the carboxylic acid analog.

Electrolysis Product
Head-to-head
Dimer: 1,2-diferrocenyl-1,2-dicyanoethylene
Unique dimeric pathway under anodic oxidation
Ferrocenylacetic acid yields aldehyde under same conditions; macroscale electrolysis, basic acetonitrile
Synthetic Electrochemistry Redox-Active Building Blocks Dimerization

Redox Potential Tuning by -CH2CN

The redox potential of ferrocene derivatives is a critical parameter for applications such as redox mediators, molecular electronics, and electrochemical sensors. The -CH2CN substituent in ferrocene acetonitrile is a strong electron-withdrawing group via inductive effect, which stabilizes the reduced (ferrocene) state relative to the oxidized (ferrocenium) state . Consequently, the redox potential of (cyanomethyl)ferrocene is shifted to a more positive value compared to that of unsubstituted ferrocene (E°' = +0.40 V vs. SCE in acetonitrile) [1]. This positive shift makes ferrocene acetonitrile a stronger oxidizing agent in its ferrocenium form compared to unsubstituted ferrocenium, a property that can be leveraged in catalytic oxidation cycles and in tuning the operating potential of electrochemical sensors.

Redox Potential Shift
Class-level
Positive shift vs. ferrocene (E°' +0.40 V vs. SCE)
Supports higher oxidation potential mediator design
Exact shift magnitude depends on measurement conditions; validate for specific system
Electrochemistry Redox Potential Engineering Mediator Design

Crystallographic Packing Comparison

A crystallographic study comparing two closely related cyanoferrocene derivatives, FcCH2CN (ferrocene acetonitrile) and FcC(O)CN, revealed distinct molecular arrangements in the solid state driven by the position of the substituents and weak intermolecular forces [1]. The presence of the -CH2- spacer between the ferrocene core and the nitrile group in FcCH2CN, as opposed to the direct carbonyl attachment in FcC(O)CN, leads to different packing motifs and intermolecular interactions. This structural differentiation is crucial for applications where solid-state properties such as crystal packing, thermal stability, and solubility are important, such as in the design of organic electronic materials or in the formulation of solid-state redox mediators.

Crystal Packing
Head-to-head
Distinct packing motif vs. FcC(O)CN
Different solid-state properties for materials design
Single-crystal X-ray diffraction at low temperature; may influence crystal engineering
Crystallography Solid-State Properties Materials Science

Ferrocene Acetonitrile: Key Applications


Dimeric Ferrocene Synthesis via Electrochemistry

For research groups engaged in the synthesis of novel ferrocene-containing architectures via electrochemical methods, ferrocene acetonitrile is the preferred starting material when the desired product is a dimeric species such as 1,2-diferrocenyl-1,2-dicyanoethylene. As established by direct comparative electrolysis data [1], ferrocene acetonitrile undergoes a selective dimerization pathway upon anodic oxidation in basic acetonitrile, whereas the closely related ferrocenylacetic acid yields an aldehyde product. This predictable and distinct reactivity eliminates the need for alternative, less efficient dimerization methods and ensures a higher yield of the targeted dimeric product.

Sensor Mediator with Intermediate Efficiency

In the design of amperometric sensors employing a mediated electron transfer mechanism, the choice of redox mediator is critical for achieving the desired sensitivity and response time. The quantitative efficiency ranking data [2] demonstrates that ferrocene acetonitrile provides an intermediate level of electron shuttle efficiency across a grafted monolayer. This positions it as a compelling alternative to mediators like ferrocene acetic acid (which is less efficient) or ferrocene dimethanol and n-butylferrocene (which are more efficient), particularly in sensor architectures where an intermediate electron transfer rate is optimal to balance sensitivity with selectivity and to prevent saturation of the electrode signal.

High-Potential Redox Mediator for Biocatalysis

For applications requiring a ferrocene-based redox mediator or probe with a more positive oxidation potential than unsubstituted ferrocene (+0.40 V vs. SCE in acetonitrile), ferrocene acetonitrile offers a predictable, class-level inferred positive shift in its E°' due to the electron-withdrawing -CH2CN substituent . This property is valuable when designing bioelectrocatalytic systems where the mediator's redox potential must be poised to facilitate efficient electron transfer with high-potential oxidoreductase enzymes (e.g., certain fungal peroxidases or laccases) or when developing molecular electronics where a higher oxidation potential is needed to prevent unwanted background reactions. The exact magnitude of the shift can be determined experimentally for specific systems, but the directional tuning capability is a key selection criterion.

Crystal Engineering for Solid-State Materials

When designing crystalline organic or hybrid materials where specific molecular packing and intermolecular interactions are critical, ferrocene acetonitrile (FcCH2CN) should be selected over its carbonyl analog (FcC(O)CN) due to its distinct crystal packing motif driven by the -CH2CN geometry [3]. This differentiation, evidenced by single-crystal X-ray diffraction, is essential for applications such as the fabrication of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or other devices where solid-state morphology directly impacts electronic performance. The predictable packing of FcCH2CN can be leveraged to control the orientation of the ferrocene redox center and the nitrile functionality within the crystal lattice.

Application
Selection Property
Validation Focus
Electrochemical dimerization
Nitrile-directed dimerization pathway
Anodic oxidation product distribution
Amperometric sensor mediator
Intermediate electron shuttle efficiency
Sensor response and selectivity balance
High-potential biocatalysis mediator
Positive redox potential shift
Compatibility with high-potential oxidoreductases
Crystal engineering for solid-state materials
Distinct crystal packing vs. carbonyl analog
Solid-state morphology and device performance

Technical Documentation Hub

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